Selectivity Fingerprint: Absence of Activity Against GIRK2 and cGAS Distinguishes CAS 862192-15-2 from Broader Pyrazolo[1,5-a]pyrimidine Screening Hits
In high-throughput screening panels deposited in PubChem, CAS 862192-15-2 was classified as Inactive against the G protein-gated inwardly-rectifying potassium channel GIRK2 (KCNJ6), human cyclic GMP-AMP synthase (cGAS), and mouse cGAS, as well as in an Aedes aegypti NPYLR7 agonist assay [1]. This negative selectivity data provides a direct contrast to numerous pyrazolo[1,5-a]pyrimidine analogues that exhibit off-target activity at these sites, which can confound phenotypic readouts. The absence of GIRK2 and cGAS engagement is a measurable feature that distinguishes this compound from more promiscuous members of its family.
| Evidence Dimension | Target engagement in high-throughput screening (activity outcome) |
|---|---|
| Target Compound Data | Inactive in GIRK2 activator screen (AID 1259325); Inactive in human cGAS screen (AID 1259398); Inactive in mouse cGAS screen (AID 1259399); Inactive in mosquito NPYLR7 agonist screen (AID 1259423) |
| Comparator Or Baseline | Multiple pyrazolo[1,5-a]pyrimidine analogues reported active in kinase and enzyme screens; specific comparator quantitative data not co-located in these assay records (class-level baseline). |
| Quantified Difference | Qualitative: Inactive outcome across 4 distinct target assays vs. active expectations for promiscuous congeners. |
| Conditions | PubChem confirmatory and primary screening assays; assay details per AID records; target-specific protocols. |
Why This Matters
A defined inactive profile against CNS ion channels (GIRK2) and innate immune sensors (cGAS) reduces the probability of off-target-driven false positives in phenotypic or target-based screening, making this compound a cleaner tool for studies where these pathways must remain unperturbed.
- [1] PubChem BioAssay Summary for CID 3453482; AID 1259325, 1259398, 1259399, 1259423. National Center for Biotechnology Information (2026). View Source
